molecular formula C7H8O4S B14347845 4-(Methanesulfonyl)benzene-1,3-diol CAS No. 90264-51-0

4-(Methanesulfonyl)benzene-1,3-diol

Cat. No.: B14347845
CAS No.: 90264-51-0
M. Wt: 188.20 g/mol
InChI Key: UGVSLYWLYSTBAM-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a methanesulfonyl group. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methanesulfonyl)benzene-1,3-diol can be synthesized through various methods. One common approach involves the sulfonation of resorcinol (1,3-dihydroxybenzene) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl group attaching to the benzene ring at the para position relative to one of the hydroxyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methanesulfonyl)benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Methanesulfonyl)benzene-1,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.

    Resorcinol (1,3-dihydroxybenzene): The parent compound of 4-(Methanesulfonyl)benzene-1,3-diol.

    Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in the para position.

Uniqueness

This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This functional group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

90264-51-0

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

4-methylsulfonylbenzene-1,3-diol

InChI

InChI=1S/C7H8O4S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3

InChI Key

UGVSLYWLYSTBAM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

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